molecular formula C24H27N5OS B3008579 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-26-5

5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3008579
CAS No.: 898367-26-5
M. Wt: 433.57
InChI Key: WSHGICQRJHTJQN-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ( 898367-26-5) is a synthetic organic compound with a molecular formula of C24H27N5OS and a molecular weight of 433.6 g/mol . This complex molecule is built around a fused thiazolotriazole core structure, which is substituted with a 6-ol group and a 2-ethyl chain. The core is further functionalized at the 5-position with a (4-benzylpiperazin-1-yl)(phenyl)methyl group, creating a multifunctional scaffold of significant interest in medicinal chemistry research . The structure incorporates several pharmacologically relevant motifs. The piperazine ring is a common feature in many bioactive compounds and is known to contribute to molecular recognition and bioavailability . Furthermore, hybrid structures containing both triazole and thiazole rings, similar to this compound, have been extensively studied for their diverse biological properties. Research on analogous molecules has demonstrated potential antibacterial activity against various resistant strains of Staphylococcus aureus , including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) forms . Other studies on piperazine-containing compounds have revealed antioxidant, anxiolytic, and antidepressant-like activities in preclinical models, often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways . This compound is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or as a novel scaffold for the design and synthesis of new biologically active molecules, particularly in the fields of infectious disease and central nervous system (CNS) drug discovery.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-2-20-25-24-29(26-20)23(30)22(31-24)21(19-11-7-4-8-12-19)28-15-13-27(14-16-28)17-18-9-5-3-6-10-18/h3-12,21,30H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHGICQRJHTJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit significant antibacterial and antifungal activity. The compound may interact with key proteins or enzymes in these organisms, disrupting their normal function.

Mode of Action

It’s known that compounds with a benzylpiperazinyl moiety can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function. The compound’s interaction with its targets could lead to changes in the organism’s metabolic processes, ultimately leading to its death or growth inhibition.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antimicrobial activity, the compound could lead to cell death in bacteria and fungi by disrupting essential cellular processes.

Biological Activity

The compound 5-((4-benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5OSC_{24}H_{27}N_{5}OS, with a molecular weight of 433.57 g/mol. The structure features a thiazolo-triazole core linked to a benzylpiperazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H27N5OS
Molecular Weight433.57 g/mol
PurityTypically 95%

Antimicrobial Properties

Research indicates that derivatives of thiazole and triazole exhibit notable antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related triazole derivatives possess moderate to good antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus .

In a comparative study, compounds similar to this compound demonstrated significant inhibition zones in disc diffusion assays. The results indicated that modifications in the piperazine ring could enhance the antimicrobial properties of these compounds .

Neuropharmacological Effects

The compound's potential as an A2A adenosine receptor antagonist has been investigated due to its implications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. The binding affinity of related compounds suggests that structural modifications can lead to improved therapeutic profiles . Specifically, the piperazine component has been associated with enhanced receptor interaction.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various thiazolo-triazole derivatives assessed their antimicrobial activities through standard laboratory methods. The compound exhibited promising results against multiple strains of bacteria and fungi, with some derivatives showing inhibition rates comparable to established antibiotics .

Case Study 2: Neuroprotective Potential

In another investigation, compounds structurally similar to this compound were tested for neuroprotective effects in vitro. Results indicated that certain modifications led to increased cell viability in neuronal cultures exposed to neurotoxic agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Thiazolo-Triazole Core : Utilizing cyclization reactions involving appropriate thioketones and hydrazines.
  • Piperazine Functionalization : Alkylation reactions with benzyl halides to introduce the piperazine moiety.
  • Final Coupling : The final product is obtained through careful purification processes such as recrystallization or chromatography.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical moieties known for their pharmacological effects. The thiazolo[3,2-b][1,2,4]triazole framework is particularly notable for its versatility in medicinal chemistry. The synthesis often employs methods such as microwave-assisted reactions and reflux techniques to enhance yield and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been tested against various bacterial strains and fungi. The presence of the thiazole and triazole rings contributes to their efficacy by disrupting microbial cell wall synthesis and function .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For example, compounds containing the 1,2,4-triazole scaffold have shown promising results in reducing inflammation in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways such as the p38 MAP kinase pathway . The compound under discussion may exhibit similar properties due to its structural analogies.

Analgesic Effects

The analgesic activities of triazole derivatives have been documented extensively. In vivo studies demonstrate that these compounds can significantly alleviate pain through various mechanisms, including modulation of neurotransmitter systems . The incorporation of piperazine moieties is believed to enhance these effects by improving receptor binding affinity.

Anticancer Activity

Emerging research suggests that triazole-containing compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is often attributed to their ability to interfere with DNA synthesis and repair mechanisms . The specific compound may be evaluated for its potential against different cancer cell lines.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that certain substitutions led to enhanced antimicrobial activity against resistant strains of bacteria. The compound's structure was optimized through SAR (structure-activity relationship) studies to identify the most effective configurations .

Case Study 2: Anti-inflammatory Assessment

In a controlled trial involving mice models with induced inflammation, derivatives similar to the target compound were administered. Results indicated a statistically significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs . This suggests a potential role for the compound in managing inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring, the amine group (piperazine vs. piperidine), and modifications to the thiazole-triazole core.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound: 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₅H₂₈N₅OS* ~452.6* Benzylpiperazine, phenyl, ethyl
5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₂₄H₂₅F₂N₅OS 469.6 3,4-Difluorophenyl, benzylpiperazine, ethyl
5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₆H₂₄FN₅O₂S 489.6 2-Fluorophenyl, benzylpiperazine, furan-2-yl
5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₁₈H₂₁BrN₄OS 421.4 3-Bromophenyl, piperidine (vs. benzylpiperazine), ethyl
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...]-6-ol C₂₉H₃₃ClN₅O₃S* ~571.1* 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl

*Estimated based on structural similarity.

Key Observations :

  • Amine Group : Replacing benzylpiperazine with piperidine (as in ) reduces molecular weight and alters basicity, which may affect receptor binding.
  • Heterocyclic Modifications : Substituting ethyl with furan-2-yl () introduces aromatic oxygen, altering electronic properties and solubility.

Key Observations :

  • High Melting Points : Derivatives with rigid aromatic substituents (e.g., thiophene in ) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions.
  • Yield Variability : Substituent steric bulk and electronic effects influence reaction efficiency. For example, furan derivatives () show moderate yields (61%), while piperazine-linked compounds () achieve ~62%.

Q & A

Q. Q. Which metabolomics approaches identify in vitro metabolites of the compound?

  • Answer :
  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quench reactions at 0, 30, 60 minutes .
  • LC-MS/MS : Detect metabolites via precursor ion scanning (Q-TOF) and fragment analysis (MS²).
  • Metabolite ID : Compare fragmentation patterns with databases (e.g., HMDB) .

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